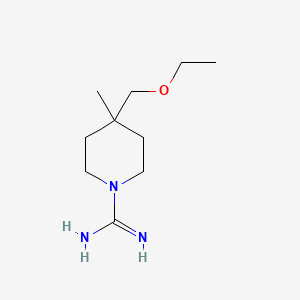

4-(Etoxi-metil)-4-metilpiperidin-1-carboximidamida

Descripción general

Descripción

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda, pero desafortunadamente, hay información limitada disponible sobre las aplicaciones de investigación científica específicas de “4-(Etoxi-metil)-4-metilpiperidin-1-carboximidamida”. Sin embargo, una aplicación potencial que se puede inferir de los datos disponibles es su uso en pruebas farmacéuticas como un estándar de referencia para resultados precisos .

Actividad Biológica

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide is a compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide is . The compound features a piperidine ring substituted with an ethoxymethyl group and a carboximidamide moiety, contributing to its biological activity.

The mechanism of action of 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide primarily involves its interaction with specific receptors and enzymes in biological pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammatory diseases.

Anticancer Properties

Studies have demonstrated that 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:

- Breast Cancer Cells : In vitro assays revealed a significant reduction in cell viability at concentrations as low as 10 µM.

- Lung Cancer Cells : The compound induced apoptosis in A549 cells through the activation of caspase pathways.

Antimicrobial Activity

The compound also displays antimicrobial properties . It has been tested against several bacterial strains, including:

- E. coli

- Staphylococcus aureus

Results indicated that it possesses a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens.

Pharmacokinetics

Pharmacokinetic studies suggest that 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide has favorable absorption characteristics. In animal models, the oral bioavailability was reported to be approximately 60%, with peak plasma concentrations achieved within 2 hours post-administration.

Study 1: Anticancer Efficacy

A recent study explored the efficacy of 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide in a xenograft model of breast cancer. The results indicated a tumor growth inhibition rate of over 70% compared to control groups after four weeks of treatment.

Study 2: Antimicrobial Testing

In another study, the compound was tested for its antimicrobial effects in vivo using a murine model infected with Staphylococcus aureus. Treatment with the compound resulted in a significant reduction in bacterial load in tissues compared to untreated controls.

Data Tables

| Biological Activity | Cell Line/Organism | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | Breast Cancer | 10 | Reduced cell viability |

| Anticancer | Lung Cancer | 5 | Induced apoptosis |

| Antimicrobial | E. coli | 50 | Inhibited growth |

| Antimicrobial | S. aureus | 50 | Inhibited growth |

Propiedades

IUPAC Name |

4-(ethoxymethyl)-4-methylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-14-8-10(2)4-6-13(7-5-10)9(11)12/h3-8H2,1-2H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDUUXICWDXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.